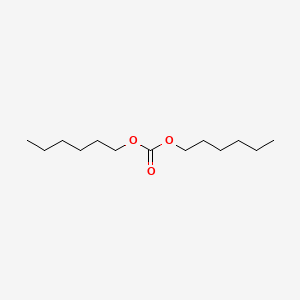








|
REACTION_CXSMILES
|
[CH2:1]([OH:7])[CH2:2][CH2:3][CH2:4][CH2:5][CH3:6].[C:8](=[O:10])=[O:9]>>[C:8](=[O:10])([O:9][CH2:1][CH2:2][CH2:3][CH2:4][CH2:5][CH3:6])[O:7][CH2:1][CH2:2][CH2:3][CH2:4][CH2:5][CH3:6]
|


|
Name
|
|
|
Quantity
|
61.5 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCCC)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)=O
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
30 °C
|
|
Type
|
CUSTOM
|
|
Details
|
Stirring of the contents of the autoclave
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
The autoclave was sealed
|
|
Type
|
ADDITION
|
|
Details
|
was introduced into the autoclave
|
|
Type
|
CUSTOM
|
|
Details
|
was elevated to 180° C.
|
|
Type
|
STIRRING
|
|
Details
|
while stirring
|
|
Type
|
TEMPERATURE
|
|
Details
|
while maintaining the internal pressure of the autoclave at about 7.5 MPa
|
|
Type
|
CUSTOM
|
|
Details
|
by gently purging the carbon dioxide gas through the purge line
|
|
Type
|
CUSTOM
|
|
Details
|
there was obtained a transparent reaction mixture
|


Reaction Time |
6 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(OCCCCCC)(OCCCCCC)=O
|
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 14% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |